molecular formula C7H11N3OS B8306046 5-[2-(Methylthio)ethoxy]pyrazin-2-amine

5-[2-(Methylthio)ethoxy]pyrazin-2-amine

Cat. No. B8306046
M. Wt: 185.25 g/mol
InChI Key: RYEKWONLMVDRQT-UHFFFAOYSA-N
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Patent
US08034819B2

Procedure details

(50% oily substance) (314 mg) was added to methylthioethanol (7.88 mL) under stirring with ice cooling, and then copper (490 mg) and 2-amino-5-bromopyrazine (1.00 g) were added to the resulting mixture. The reaction mixture was placed in an autoclave, and then heated and stirred for about 5 hours at 160° C. After cooling, to the reaction mixture water (50 mL) and ethyl acetate (50 mL) were added to dilute the mixture. Then, the mixture was turned into a basic solution by adding 25% ammonia water (2 mL). The reaction mixture was filtered with Celite and then separated into an organic layer and an aqueous layer. The aqueous layer was extracted with ethyl acetate (50 mL×2). The organic layers were combined, and was dried over anhydrous sodium sulfate, then filtered, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1), then by preparative TLC (chloroform:methanol=10:1, followed by NH silica gel, hexane:acetone=3:1), to obtain 59.2 mg of the title compound (yield 6%) as white powdery crystals.
Name
methylthioethanol
Quantity
7.88 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
490 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
6%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH:3](O)[CH3:4].[NH2:6][C:7]1[CH:12]=[N:11][C:10](Br)=[CH:9][N:8]=1.[OH2:14].O.N>[Cu].CC(C)=O.CCCCCC.CO.C(Cl)(Cl)Cl.C(OCC)(=O)C>[CH3:1][S:2][CH2:3][CH2:4][O:14][C:10]1[N:11]=[CH:12][C:7]([NH2:6])=[N:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
methylthioethanol
Quantity
7.88 mL
Type
reactant
Smiles
CSC(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O.N
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
490 mg
Type
catalyst
Smiles
[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring with ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
stirred for about 5 hours at 160° C
Duration
5 h
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
to dilute the mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
CUSTOM
Type
CUSTOM
Details
separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
CSCCOC=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 59.2 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.